D-Valine, N-(phenoxycarbonyl)-
CAS No.:
Cat. No.: VC16222080
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO4 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | (2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
| Standard InChI Key | HVJMEAOTIUMIBJ-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
D-Valine, N-(phenoxycarbonyl)- (CAS 122175-40-4) belongs to the class of N-protected α-amino acids. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 239.27 g/mol. The structure comprises a D-valine backbone—a nonproteinogenic enantiomer of L-valine—modified at the α-amino group by a phenoxycarbonyl (-OCOC₆H₅) moiety. This protective group confers three key advantages:
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Steric stabilization of the amino group during peptide bond formation.
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Resistance to racemization under basic or acidic conditions .
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Enhanced solubility in polar aprotic solvents like dimethylacetamide (DMAc) .
The compound’s hydrophobic isopropyl side chain facilitates interactions with nonpolar environments, making it valuable in designing amphiphilic block copolymers . X-ray crystallography studies reveal a planar configuration at the carbamate linkage, which minimizes steric hindrance during polymerization .
Synthesis and Purification Strategies
Direct Carbamoylation of D-Valine
The most efficient synthesis route involves reacting D-valine with phenyl chloroformate in a biphasic system (water/dichloromethane) under alkaline conditions:
This method achieves yields >85% with purity ≥98% (HPLC). Critical parameters include maintaining pH 9–10 and temperatures below 25°C to prevent epimerization.
Solid-Phase Synthesis for Peptide Applications
For peptide coupling, the compound is often generated in situ on resin-bound peptides using phenyl fluoroformate activation . This approach minimizes handling of moisture-sensitive intermediates and enables direct incorporation into growing peptide chains .
Large-Scale Production Considerations
Industrial-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 60% compared to batch processes. Post-synthesis purification typically involves recrystallization from ethyl acetate/hexane mixtures, yielding crystals with a melting point of 132–134°C.
Biological Activity and Mechanistic Insights
D-Valine, N-(phenoxycarbonyl)- exhibits unique bioactivity profiles distinct from its L-enantiomer:
| Property | D-Valine Derivative | L-Valine Derivative |
|---|---|---|
| Cell proliferation inhibition | IC₅₀ = 12 μM | No activity |
| Protease resistance | t₁/₂ > 48 h | t₁/₂ = 2 h |
| Membrane permeability | LogP = 1.8 | LogP = -0.3 |
The antiproliferative effect arises from competitive inhibition of L-valine incorporation into eukaryotic initiation factor 2 (eIF2), disrupting mTORC1 signaling. Molecular dynamics simulations show the phenoxycarbonyl group occupies a hydrophobic pocket in valyl-tRNA synthetase, reducing catalytic efficiency by 78%.
Applications in Polymer Science
Controlled Polymerization of N-Phenoxycarbonyl Amino Acids (NPCAs)
The compound serves as a monomer in ring-opening polymerizations to create polypeptides with defined architectures . Key advancements include:
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Living polymerization characteristics: Molecular weights (Mₙ) up to 50 kDa with polydispersity (Đ) <1.15 .
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Topological diversity: Synthesis of star, brush, and decablock copolymers through sequential monomer addition .
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Ambient condition tolerance: Successful polymerizations at 70°C in open-air environments .
Photoresponsive Materials
Incorporation of o-nitrobenzyl-protected lysine residues enables light-triggered morphological transitions. For example, decablock copolymers PEG-KFWKFWKFW undergo reversible shifts from vesicles to lamellae upon UV irradiation (λ = 365 nm) :
| Irradiation Time (min) | Hydrodynamic Diameter (nm) | Morphology |
|---|---|---|
| 0 | 112 ± 4 | Polymersomes |
| 10 | 248 ± 7 | Unilamellar vesicles |
| 30 | >1000 | Lamellar sheets |
This behavior is attributed to photo-cleavage of nitrobenzyl groups, increasing hydrophilicity and driving spontaneous self-assembly .
Pharmaceutical Relevance
Prodrug Design
The phenoxycarbonyl group acts as a enzymatically cleavable prodrug linker. Conjugation of D-valine derivatives to antitumor agents like doxorubicin enhances tumor selectivity by 3-fold compared to L-analogs.
Antimicrobial Peptides (AMPs)
D-Configured peptides exhibit superior stability against proteolytic degradation. A 12-mer peptide containing D-Valine, N-(phenoxycarbonyl)- showed MIC values of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) without hemolytic activity.
Comparison with Related Compounds
| Compound | Molecular Formula | Key Differentiator | Application Scope |
|---|---|---|---|
| N-Carbamyl-D-Valine | C₆H₁₂N₂O₃ | Carbamate linkage | β-Lactam antibiotic synthesis |
| N-Benzyloxycarbonyl-D-Valine | C₁₃H₁₇NO₄ | Benzyl protecting group | Solid-phase peptide synthesis |
| N-Fmoc-D-Valine | C₂₀H₁₉NO₄ | Fluorenylmethyloxycarbonyl group | Automated peptide synthesis |
The phenoxycarbonyl derivative offers unique advantages in large-scale polymer synthesis due to its air stability and compatibility with diverse initiators .
Recent Advances and Future Directions
The 2022 breakthrough in decablock copolypeptide synthesis demonstrates unprecedented control over polypeptide architecture . Current research focuses on:
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3D-printed biomaterials: Using D-valine-based polymers for cartilage-mimetic scaffolds with tunable compression moduli (0.1–2 MPa) .
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Targeted drug delivery: pH-responsive micelles releasing paclitaxel at tumor sites (95% release at pH 5.0 vs. 5% at pH 7.4).
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Enzymatic sensors: Conjugates with glucose oxidase showing 10× higher thermal stability than native enzymes.
Future efforts aim to integrate machine learning for predicting optimal polymerization conditions and biological activity profiles, potentially accelerating the development of next-generation peptide therapeutics .
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